molecular formula C11H8N2O4 B2875651 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid CAS No. 16078-70-9

1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid

Cat. No.: B2875651
CAS No.: 16078-70-9
M. Wt: 232.195
InChI Key: GIFDWTQSDRMLQA-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid typically involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The reaction conditions often involve refluxing in solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as crystallization and chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a role in the inflammatory response . The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. This unique structure contributes to its distinct biological activities and chemical reactivity. For example, the presence of carboxylic acid groups at positions 3 and 4 enhances its solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

2-phenylpyrazole-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10(15)8-6-12-13(9(8)11(16)17)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFDWTQSDRMLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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